Technical Guide: Pharmacophore Modeling and Bioactivity of (3-Propionyl-indol-1-yl)-acetic Acid
Technical Guide: Pharmacophore Modeling and Bioactivity of (3-Propionyl-indol-1-yl)-acetic Acid
The following technical guide details the biological activity, pharmacophore analysis, and synthetic pathways for (3-Propionyl-indol-1-yl)-acetic acid . This document is structured for researchers in medicinal chemistry and pharmacology.
Executive Summary & Molecule Profile
(3-Propionyl-indol-1-yl)-acetic acid represents a "privileged scaffold" in medicinal chemistry, specifically within the class of indole-1-alkanoic acids . Unlike the naturally occurring plant hormone Indole-3-acetic acid (Auxin), this synthetic derivative features the carboxylic acid moiety on the indole nitrogen (N1) and a propionyl group at the C3 position.
This specific substitution pattern shifts the biological profile from auxinic activity to anti-inflammatory (COX inhibition) and metabolic regulation (PPAR agonism) . The molecule serves as a critical intermediate in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and aldose reductase inhibitors.
| Chemical Property | Specification |
| IUPAC Name | 2-(3-propanoylindol-1-yl)acetic acid |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol |
| Core Scaffold | Indole |
| Key Pharmacophores | N1-Carboxyl (Anionic), C3-Carbonyl (H-Bond Acceptor), Indole (Hydrophobic) |
Pharmacophore Analysis & Binding Modes[1]
The biological efficacy of (3-Propionyl-indol-1-yl)-acetic acid is dictated by its ability to mimic the transition states of arachidonic acid (in COX enzymes) or lipid ligands (in PPAR receptors).
Structural Logic and Interaction Points[2]
-
The N1-Acetic Acid "Head" (Anionic Anchor):
-
Function: At physiological pH, the carboxylic acid is deprotonated.
-
Target Interaction: Forms a critical salt bridge with Arg120 in Cyclooxygenase-1 (COX-1) and COX-2. This mimics the carboxylate head of arachidonic acid. In PPAR
, this interacts with the hydrophilic entrance of the ligand-binding domain (LBD).
-
-
The Indole Core (Rigid Linker):
-
Function: Provides a planar, hydrophobic scaffold that positions the functional groups.
-
Target Interaction: Engages in
stacking interactions with aromatic residues (e.g., Tyr355 in COX) within the hydrophobic channel.
-
-
The C3-Propionyl "Tail" (Lipophilic/Electronic Modulator):
-
Function: The carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA), while the ethyl group provides steric bulk.
-
Target Interaction: The ethyl group fits into the hydrophobic side pocket. The carbonyl can form H-bonds with Ser530 or Tyr385 , stabilizing the inhibitor-enzyme complex.
-
Pharmacophore Visualization
The following diagram illustrates the pharmacophoric mapping of the molecule against a generalized COX binding site.
Caption: Pharmacophore map showing critical binding interactions between the ligand and COX enzyme active site residues.
Biological Activity Profile
Anti-Inflammatory Activity (COX Inhibition)
The primary utility of this scaffold is in the inhibition of Cyclooxygenase enzymes.
-
Mechanism: Competitive inhibition of arachidonic acid binding.
-
Selectivity: The C3-propionyl group is relatively small. Larger substituents at C3 (e.g., chlorobenzoyl in Indomethacin) tend to favor COX-1, whereas specific modifications to the C3 acyl chain can shift selectivity toward COX-2 by exploiting the larger side pocket (Val523) in COX-2.
-
Potency: While less potent than Indomethacin (which has a C3-acetic acid and N1-benzoyl), the reversed structure (N1-acetic acid) often yields compounds with reduced gastric toxicity (ulcerogenicity) because they rely less on direct acidic contact and more on allosteric fit.
PPAR Agonism (Metabolic Regulation)
Research indicates that indole-1-acetic acids function as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR
-
Relevance: PPAR
agonists improve insulin sensitivity. The acidic head group mimics fatty acids, activating the receptor to regulate glucose metabolism genes. -
SAR Insight: The length of the linker at N1 (acetic vs. propionic) and the lipophilicity of the C3 substituent are determinants of agonist potency.
Antimicrobial Potential (Derivatives)
The free acid itself has weak antimicrobial activity. However, converting the acid to a hydrazide or hydrazone derivative significantly enhances bioactivity against bacterial strains (e.g., S. aureus) and fungal strains. The propionyl group enhances membrane permeability compared to the acetyl analog.
Experimental Protocols
Chemical Synthesis Workflow
To ensure high purity and yield, a convergent synthesis strategy is recommended.
Reagents:
-
Propionyl Chloride[5]
-
Tin(IV) Chloride (
) or Aluminum Chloride ( ) -
Ethyl Bromoacetate
-
Potassium Carbonate (
) -
Lithium Hydroxide (
)
Step-by-Step Methodology:
-
C3-Acylation (Friedel-Crafts):
-
Dissolve Indole (1 eq) in anhydrous dichloromethane (DCM) at 0°C.
-
Add Lewis Acid (
, 1.2 eq) dropwise. -
Add Propionyl Chloride (1.1 eq) slowly to maintain temperature <5°C.
-
Mechanism:[6][7] Electrophilic aromatic substitution occurs preferentially at electron-rich C3.
-
Quench with ice water, extract with DCM, and recrystallize.
-
Product: 3-Propionylindole.[8]
-
-
N1-Alkylation:
-
Hydrolysis:
-
Dissolve the ester in THF/Water (1:1).
-
Add
(2 eq) and stir at Room Temperature (RT) for 4 hours. -
Acidify with 1M HCl to precipitate the final acid.
-
Caption: Three-step synthetic pathway for the production of (3-Propionyl-indol-1-yl)-acetic acid.
In Vitro COX Inhibition Assay (Protocol Summary)
To validate biological activity, use a Colorimetric COX Inhibitor Screening Assay.[2]
-
Preparation: Dissolve test compound in DMSO.
-
Incubation: Incubate ovine COX-1 and human recombinant COX-2 enzymes with the test compound for 10 mins at 25°C.
-
Initiation: Add Arachidonic acid (substrate) and TMPD (chromophore).
-
Measurement: Monitor absorbance at 590 nm. The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD.
-
Calculation:
is calculated by plotting % inhibition vs. log concentration.
Comparative Data (SAR)
The following table compares the theoretical activity profile of the subject molecule against standard NSAIDs based on structural homology.
| Compound | N1 Substituent | C3 Substituent | COX-1 Activity | COX-2 Activity | Gastric Safety |
| Subject Molecule | Acetic Acid | Propionyl | Moderate | Moderate | High |
| Indomethacin | 4-Cl-Benzoyl | Acetic Acid | High | High | Low |
| Acemetacin | 4-Cl-Benzoyl | Glycolic ester | High | High | Moderate |
| Lonazolac* | Acetic Acid | Phenyl (Pyrazole core) | Moderate | High | Moderate |
*Lonazolac is structurally analogous (N-acetic acid, C-aryl/acyl) but utilizes a pyrazole ring.
References
-
Mahdi, M. F., et al. (2019). "Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid." ResearchGate. Available at: [Link]
-
Muthiah, I., et al. (2014).[9] "Discovery of potential and selective COX-1 inhibitory leads using pharmacophore modelling, in silico screening and in vitro evaluation."[9] European Journal of Medicinal Chemistry. Available at: [Link]
-
Temml, V., et al. (2014).[10] "Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio." Future Medicinal Chemistry. Available at: [Link]
-
Mahboobi, S., et al. (2006). "Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: design, synthesis, structural biology, and molecular docking studies." Journal of Medicinal Chemistry. Available at: [Link]
-
PrepChem. "Synthesis of indole-3-propionic acid derivatives." (General synthetic reference for indole alkanoic acids). Available at: [Link]
Sources
- 1. Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: design, synthesis, structural biology, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Small Molecule COX-1 and Akt Inhibitors as Anti-NSCLC Agents Endowed with Anti-Inflammatory Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Discovery of potential and selective COX-1 inhibitory leads using pharmacophore modelling, in silico screening and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio - PubMed [pubmed.ncbi.nlm.nih.gov]
